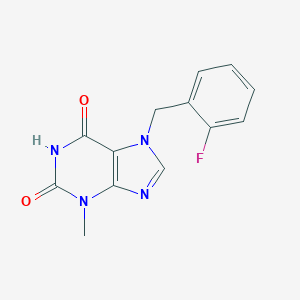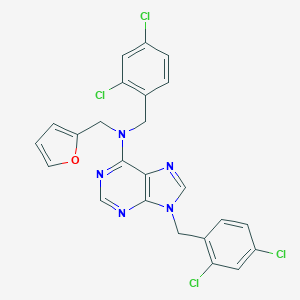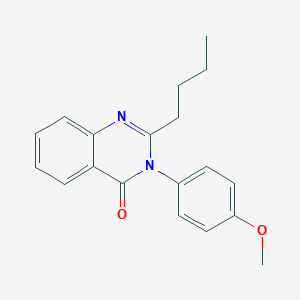![molecular formula C26H23ClN2O4 B295521 (4E)-4-{3-chloro-5-ethoxy-4-[(3-methylbenzyl)oxy]benzylidene}-1-phenylpyrazolidine-3,5-dione](/img/structure/B295521.png)
(4E)-4-{3-chloro-5-ethoxy-4-[(3-methylbenzyl)oxy]benzylidene}-1-phenylpyrazolidine-3,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4E)-4-{3-chloro-5-ethoxy-4-[(3-methylbenzyl)oxy]benzylidene}-1-phenylpyrazolidine-3,5-dione, also known as CEBPD, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CEBPD has been found to exhibit various biochemical and physiological effects, making it a promising candidate for drug development.
Wirkmechanismus
The mechanism of action of (4E)-4-{3-chloro-5-ethoxy-4-[(3-methylbenzyl)oxy]benzylidene}-1-phenylpyrazolidine-3,5-dione involves its ability to modulate various signaling pathways involved in cell growth, apoptosis, and inflammation. This compound has been found to activate the p53 pathway, leading to the induction of apoptosis in cancer cells. It also inhibits the NF-κB pathway, which is involved in the production of inflammatory cytokines. In diabetes research, this compound has been found to regulate the expression of genes involved in glucose metabolism, leading to improved glucose tolerance and insulin sensitivity.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. In cancer research, this compound has been shown to induce apoptosis and inhibit cell proliferation. In inflammation research, this compound has been found to inhibit the production of inflammatory cytokines. In diabetes research, this compound has been found to improve glucose tolerance and insulin sensitivity.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using (4E)-4-{3-chloro-5-ethoxy-4-[(3-methylbenzyl)oxy]benzylidene}-1-phenylpyrazolidine-3,5-dione in lab experiments is its potential therapeutic applications in various diseases. It has been extensively studied and has shown promising results in cancer, inflammation, and diabetes research. However, one of the limitations of using this compound in lab experiments is its limited solubility in water, which can make it challenging to work with.
Zukünftige Richtungen
There are several future directions for (4E)-4-{3-chloro-5-ethoxy-4-[(3-methylbenzyl)oxy]benzylidene}-1-phenylpyrazolidine-3,5-dione research. One direction is to investigate its potential therapeutic applications in other diseases such as cardiovascular disease and neurodegenerative diseases. Another direction is to develop more effective synthesis methods for this compound to improve its solubility and bioavailability. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.
Synthesemethoden
The synthesis of (4E)-4-{3-chloro-5-ethoxy-4-[(3-methylbenzyl)oxy]benzylidene}-1-phenylpyrazolidine-3,5-dione involves the condensation of 3-chloro-5-ethoxy-4-[(3-methylbenzyl)oxy]benzaldehyde and 4-phenyl-1H-pyrazolidine-3,5-dione in the presence of a base. The reaction is carried out under reflux in a solvent such as ethanol or methanol. The resulting product is then purified by recrystallization to obtain pure this compound.
Wissenschaftliche Forschungsanwendungen
(4E)-4-{3-chloro-5-ethoxy-4-[(3-methylbenzyl)oxy]benzylidene}-1-phenylpyrazolidine-3,5-dione has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and diabetes. In cancer research, this compound has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Inflammation is a key factor in the pathogenesis of various diseases, and this compound has been shown to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines. In diabetes research, this compound has been found to improve glucose tolerance and insulin sensitivity by regulating the expression of genes involved in glucose metabolism.
Eigenschaften
Molekularformel |
C26H23ClN2O4 |
|---|---|
Molekulargewicht |
462.9 g/mol |
IUPAC-Name |
(4E)-4-[[3-chloro-5-ethoxy-4-[(3-methylphenyl)methoxy]phenyl]methylidene]-1-phenylpyrazolidine-3,5-dione |
InChI |
InChI=1S/C26H23ClN2O4/c1-3-32-23-15-19(14-22(27)24(23)33-16-18-9-7-8-17(2)12-18)13-21-25(30)28-29(26(21)31)20-10-5-4-6-11-20/h4-15H,3,16H2,1-2H3,(H,28,30)/b21-13+ |
InChI-Schlüssel |
ODMYCICUUVSUNZ-FYJGNVAPSA-N |
Isomerische SMILES |
CCOC1=C(C(=CC(=C1)/C=C/2\C(=O)NN(C2=O)C3=CC=CC=C3)Cl)OCC4=CC=CC(=C4)C |
SMILES |
CCOC1=C(C(=CC(=C1)C=C2C(=O)NN(C2=O)C3=CC=CC=C3)Cl)OCC4=CC=CC(=C4)C |
Kanonische SMILES |
CCOC1=C(C(=CC(=C1)C=C2C(=O)NN(C2=O)C3=CC=CC=C3)Cl)OCC4=CC=CC(=C4)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![8-[[4-(Quinolin-8-yloxymethyl)phenyl]methoxy]quinoline](/img/structure/B295443.png)
![5,6-dimethyl-3-phenyl-2-(propylsulfanyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B295449.png)

![3-butyl-2-(ethylsulfanyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B295452.png)
![4-Bromo-2-(bromomethyl)-8-methyl-2,3-dihydrofuro[3,2-c]quinoline](/img/structure/B295453.png)
![8-butyl-4,4,7-trimethyl-2-(4-methylphenyl)-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione](/img/structure/B295454.png)


![2-(1-ethylpropyl)-6-(4-hydroxy-3-methoxybenzylidene)-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295459.png)
![6-{[1-(2,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295460.png)
![6-{[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-5-imino-3-methyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295462.png)
![6-{[1-(2,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-5-imino-3-methyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295463.png)
